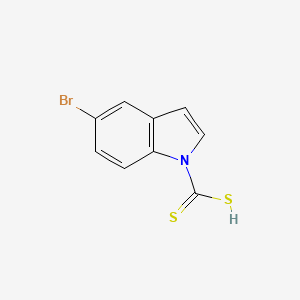

5-bromo-1H-indole-1-carbodithioic acid

CAS No.:

Cat. No.: VC17212360

Molecular Formula: C9H6BrNS2

Molecular Weight: 272.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6BrNS2 |

|---|---|

| Molecular Weight | 272.2 g/mol |

| IUPAC Name | 5-bromoindole-1-carbodithioic acid |

| Standard InChI | InChI=1S/C9H6BrNS2/c10-7-1-2-8-6(5-7)3-4-11(8)9(12)13/h1-5H,(H,12,13) |

| Standard InChI Key | JLCAJEDNAWJGGE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CN2C(=S)S)C=C1Br |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

5-Bromo-1H-indole-1-carbodithioic acid is systematically named as 5-bromo-1H-indole-1-carbothioic S-acid. Its molecular formula is C₉H₆BrNS₂, with a molar mass of 280.18 g/mol . The structure comprises an indole scaffold substituted with a bromine atom at the 5-position and a carbodithioic acid (-C(=S)SH) group at the 1-position.

Spectral Characterization

Key spectral data include:

-

IR spectroscopy: Strong absorption bands at 3190 cm⁻¹ (aromatic C-H stretching), 1698 cm⁻¹ (C=O/C=S stretching), and 756 cm⁻¹ (C-S bending) .

-

¹H NMR: Signals at δ 7.2–7.6 ppm (aromatic protons), δ 8.4 ppm (NCHS proton), and δ 3.7 ppm (methoxy groups in derivatives) .

-

Mass spectrometry: A molecular ion peak at m/z 280.1 [M⁺], with fragmentation patterns consistent with bromine and sulfur-containing moieties .

Synthetic Methodologies

Dithiocarbazinate Intermediate Formation

A foundational step involves synthesizing potassium dithiocarbazinate precursors. In a typical procedure :

-

Base-mediated reaction: 5-Bromoindole (0.02 mol) reacts with carbon disulfide (0.025 mol) in ethanol under ice-cooled conditions, catalyzed by potassium hydroxide.

-

Cyclization: The intermediate undergoes acid-mediated cyclization to yield the carbodithioic acid framework.

-

Purification: Recrystallization from dimethyl sulfoxide (DMSO) or ethanol produces the pure compound (yield: 73–82%) .

Derivatization Pathways

The carbodithioic acid group enables diverse functionalizations:

-

Thiazolidinone formation: Reaction with thioglycolic acid yields 4-thiazolidinone derivatives, exhibiting antimicrobial activity .

-

Hydrazone conjugation: Condensation with hydrazine hydrate generates hydrazone analogs, which show VEGFR-2 inhibitory effects (IC₅₀: 14.3 μM against Hep G2 cells) .

Physicochemical Properties

Pharmacological Applications

Anticancer Activity

5-Bromo-1H-indole-1-carbodithioic acid derivatives inhibit VEGFR-2 tyrosine kinase, a key driver of angiogenesis in tumors . Key findings include:

-

Compound 5BDBIC: A hydrazone derivative reduces Hep G2 cell viability (IC₅₀ = 14.3 μM) by inducing G2/M cell cycle arrest and caspase-3-mediated apoptosis .

-

Molecular docking: The carbodithioic acid group forms hydrogen bonds with VEGFR-2’s ATP-binding pocket (binding energy: −9.2 kcal/mol) .

Antimicrobial Effects

Thiazolidinone derivatives synthesized from this compound exhibit broad-spectrum activity:

-

Against Staphylococcus aureus: Minimum inhibitory concentration (MIC) = 8 μg/mL .

-

Mechanism: Disruption of bacterial cell membrane integrity via thiol group interactions .

Mechanistic Insights

VEGFR-2 Inhibition

The compound’s dithioic acid moiety chelates Mg²⁺ ions in VEGFR-2’s active site, preventing ATP binding and subsequent receptor autophosphorylation . Downstream effects include suppressed ERK1/2 phosphorylation and reduced expression of anti-apoptotic Bcl-2 .

Thiol-Mediated Redox Modulation

The -SH group participates in redox reactions, generating reactive oxygen species (ROS) that induce oxidative stress in microbial and cancer cells .

Future Directions

-

Optimization of bioavailability: Structural modifications to enhance aqueous solubility without compromising VEGFR-2 affinity.

-

Combination therapies: Synergistic studies with cisplatin or paclitaxel to potentiate anticancer efficacy.

-

In vivo validation: Preclinical testing in xenograft models to assess pharmacokinetics and tumor regression.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume